molecular formula C15H19NO5S B14340042 1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene CAS No. 98213-40-2

1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene

Cat. No.: B14340042
CAS No.: 98213-40-2
M. Wt: 325.4 g/mol
InChI Key: DRVBHSSFIGGCHX-UHFFFAOYSA-N
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Description

1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene is an organic compound that features a cyclohexene ring, a sulfonyl group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the sulfonyl group, and the attachment of the nitrobenzene moiety. Common reagents used in these reactions include cyclohexene, sulfonyl chlorides, and nitrobenzene derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications where specific interactions with molecular targets are desired.

Properties

CAS No.

98213-40-2

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

1-[3-(cyclohexen-1-yloxy)propylsulfonyl]-4-nitrobenzene

InChI

InChI=1S/C15H19NO5S/c17-16(18)13-7-9-15(10-8-13)22(19,20)12-4-11-21-14-5-2-1-3-6-14/h5,7-10H,1-4,6,11-12H2

InChI Key

DRVBHSSFIGGCHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OCCCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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